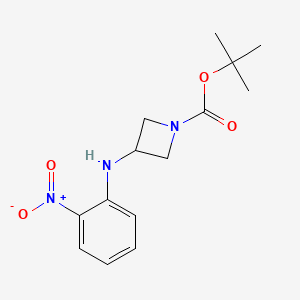

Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H19N3O4 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-8-10(9-16)15-11-6-4-5-7-12(11)17(19)20/h4-7,10,15H,8-9H2,1-3H3 |

InChI Key |

BJEYUMXLJRBSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Boc-3-aminoazetidine Intermediate

A common starting point is tert-butyl 3-aminoazetidine-1-carboxylate, which is prepared or procured as a protected azetidine derivative. The compound has the formula C8H16N2O2 and a molecular weight of 172.22 g/mol.

Coupling with 2-Nitroaniline Derivatives

The key step involves coupling the amino group of the N-Boc-3-aminoazetidine with a 2-nitroaniline derivative or its activated acid form to form the amide linkage.

| Parameter | Details |

|---|---|

| Coupling Reagents | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (benzotriazol-1-ol) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (~20 °C) |

| Reaction Time | 4 to 30 hours |

| Base | Triethylamine (TEA) |

| Work-up | Washing with saturated sodium bicarbonate and brine; drying over anhydrous sodium sulfate |

| Purification | Crystallization from ethyl acetate/heptane or silica gel chromatography |

Example Experimental Procedure:

- To a flask equipped with stirring and nitrogen inlet, charge N-Boc-3-aminoazetidine, 2-nitroaniline derivative (or corresponding acid), HOBt, and triethylamine in dichloromethane.

- Stir at 20 °C for 4 to 30 hours.

- Add EDCI portion-wise to drive the coupling to completion.

- Upon reaction completion, wash the mixture with saturated NaHCO3 solution and brine.

- Dry the organic phase and concentrate to obtain crude product.

- Purify by crystallization or column chromatography to yield the tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate as a solid.

Representative Yield and Purity Data

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Coupling reaction with EDCI/HOBt | 80-94 | >98 | High selectivity and purity achieved via crystallization or chromatography |

Alternative Synthetic Routes

Other synthetic approaches include:

- Alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-nitroaniline derivatives activated as benzyl bromides or other leaving groups, followed by deprotection steps.

- Formation of urea linkages by reaction of azetidine derivatives with nitrophenol activated carboxylates to yield urea compounds structurally related to the target.

These methods typically involve:

- Use of strong bases such as potassium tert-butoxide in THF.

- Stirring at room temperature for extended periods (e.g., 14 hours).

- Subsequent deprotection with trifluoroacetic acid (TFA) to remove the tert-butyl carbamate protecting group.

- Final coupling with nitrophenol activated esters to form the desired urea or amide derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidines.

Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Bases: Triethylamine, sodium hydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Substituted Azetidines: Nucleophilic substitution reactions result in various substituted azetidines.

Scientific Research Applications

Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azetidine ring may also play a role in binding to specific enzymes or receptors, modulating their activity. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Key Differences :

- Bromoethyl and iodomethyl groups act as leaving groups, but iodine’s larger atomic radius facilitates faster substitution reactions.

- The bromoethyl derivative’s molecular weight (264.16) is lower than the target compound’s (293.32), impacting solubility and crystallization behavior.

Oxygen-Functionalized Derivatives

Key Differences :

- Hydroxyethyl derivatives increase hydrophilicity, enhancing aqueous solubility compared to the nitroanilino group’s aromaticity.

- Ethoxy-oxoethyl introduces hydrolytic instability, unlike the nitro group’s resistance to hydrolysis.

Nitrogen-Functionalized Derivatives

Key Differences :

- The nitroanilino group in the target compound is electron-withdrawing, reducing basicity compared to primary/secondary amines in analogs.

- Amino-hydroxymethyl derivatives offer dual functionality for conjugation, while nitroanilino groups are typically reduced to amines in downstream reactions.

Heterocyclic and Aromatic Derivatives

Key Differences :

- Aromatic heterocycles (indole, imidazopyridine) increase planarity and rigidity compared to the nitroanilino group’s linear structure.

- Bromine in imidazopyridine derivatives improves binding affinity in enzyme active sites.

Biological Activity

Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate is a novel compound belonging to the azetidine family, characterized by its unique four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl ester group , a nitroaniline moiety , and an azetidine ring . These structural features contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O3 |

| Molecular Weight | 252.28 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the reduction of the nitro group, leading to the formation of reactive intermediates that disrupt cellular functions.

- Case Study : In vitro assays showed that this compound exhibited an inhibitory concentration (IC50) of approximately 25 µM against E. coli, indicating its potential as an antibacterial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines.

- Research Findings : In a study involving human breast cancer cell lines, treatment with this compound resulted in a 40% reduction in cell viability at concentrations above 50 µM.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group plays a crucial role in its reactivity, allowing it to form intermediates that can bind to cellular macromolecules, disrupting normal cellular processes.

Comparative Analysis

To better understand its biological activity, it is useful to compare this compound with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 25 (antibacterial), 50 (anticancer) |

| Tert-butyl 3-aminoazetidine-1-carboxylate | Moderate | No | 45 |

| Nitroaniline derivatives | Variable | Yes | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.